![molecular formula C17H17N3S B2829943 6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1049119-53-0](/img/structure/B2829943.png)
6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiazole ring, and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole and pyridine rings, followed by the addition of the amine and methyl groups .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of these rings and the amine group can significantly influence the compound’s reactivity and properties.
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. The nitrogen atoms in these groups are nucleophilic and can participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make the compound polar and potentially soluble in water .
Aplicaciones Científicas De Investigación
Dynamic Tautomerism and Divalent N(I) Character
Research on compounds similar to "6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine" demonstrates their complex dynamic tautomerism and the existence of divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures possible for this class of compounds, showcasing a competition between thiazole and pyridine groups to accommodate the tautomeric hydrogen. This competition indicates significant versatility and potential for electron donation, a property relevant for designing molecules with specific electronic characteristics (Bhatia, Malkhede, & Bharatam, 2013).
Antimicrobial Activities
A series of compounds incorporating the pyridin-2-yl and thiazol-2-amine moieties have been synthesized and evaluated for their antimicrobial activities. These studies indicate the potential of these compounds to act as antimicrobial agents, highlighting their significance in the development of new therapeutic options (Bayrak et al., 2009).
Anticancer Evaluation
Another aspect of the research involves evaluating the anticancer potential of derivatives of the core structure. Studies have shown that Mannich bases derived from similar compounds exhibit significant cytotoxicity against various human cancer cell lines, pointing towards their utility in cancer treatment (Abdo & Kamel, 2015).
Molecular Synthesis and Catalysis
Compounds with pyridin-2-yl and thiazol-2-amine frameworks are also explored in the context of molecular synthesis and catalysis. For example, research on scandium, yttrium, and lanthanum complexes with related ligands has shown potential in the catalytic linear dimerization of phenylacetylenes, demonstrating the applicability of these compounds in synthetic chemistry and industrial processes (Ge, Meetsma, & Hessen, 2009).
Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors
Furthermore, specific derivatives have been identified as potent inhibitors of ALK5, a receptor kinase implicated in the Transforming Growth Factor-β signaling pathway. This research suggests potential therapeutic applications in diseases where TGF-β plays a critical role (Krishnaiah et al., 2012).
Superheat-Resistant Polymers
In the field of material science, derivatives of "6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine" have contributed to the development of superheat-resistant polymers with ultra-low coefficients of thermal expansion. These materials are of particular interest for applications requiring high thermal stability and precise dimensional control (Qian et al., 2020).
Propiedades
IUPAC Name |
5-[(2-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-12-6-3-4-8-14(12)10-15-11-18-17(21-15)20-16-9-5-7-13(2)19-16/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDBWZABGVHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=C(S2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

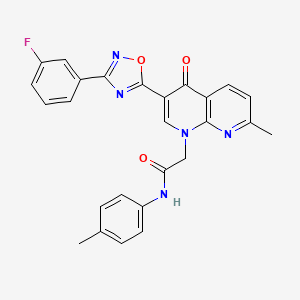
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)
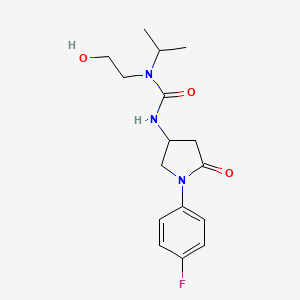
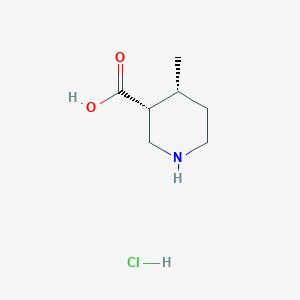
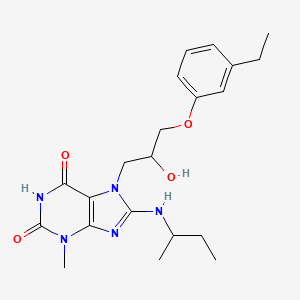
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
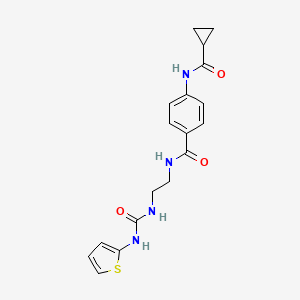
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
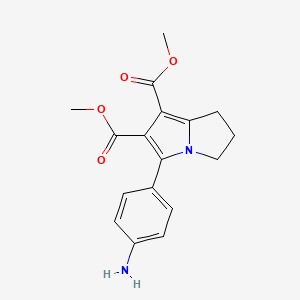
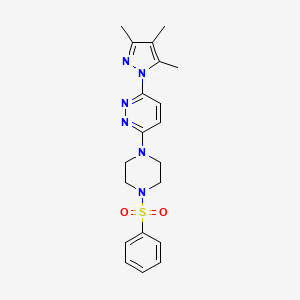
![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)